molecular formula C10H8F2O3 B1392007 Ethyl 2,5-difluorobenzoylformate CAS No. 1049131-01-2

Ethyl 2,5-difluorobenzoylformate

Cat. No. B1392007
M. Wt: 214.16 g/mol
InChI Key: KGVVMDPRFGTZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5-difluorobenzoylformate is a chemical compound with the molecular formula C10H8F2O3 . It is used in research and has a molecular weight of 214.16 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 2,5-difluorobenzoylformate consists of an ethyl ester group attached to a 2,5-difluorobenzoylformate moiety . The InChI key for this compound is JPTHBXHXKOKMTE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2,5-difluorobenzoylformate is a white to yellow solid . It has a boiling point of 247.4 °C and a density of 1.27 g/mL at 25 °C . The compound has a refractive index of 1.482 .

Scientific Research Applications

Synthesis of Valuable Chemical Intermediates

Ethyl 2,5-difluorobenzoylformate has been utilized in the preparation of various chemical intermediates. For instance, it was used in the preparation of 3,5-difluorophenylacetic acid, an important intermediate in pharmaceuticals. This process involved a Grignard reaction with diethyl oxalate, followed by hydrolysis and reduction, yielding an overall 68% efficiency (Lin Yuan-bin, 2007).

Role in Heterocycle Synthesis

Ethyl 2,5-difluorobenzoylformate is also a precursor in synthesizing various heterocycles. It serves as an intermediate for creating trifluoromethyl heterocycles, such as oxazoles, thiazoles, and imidazoles, useful in pharmaceuticals and material science (Mark A. Honey et al., 2012).

In Microfluidic Processes

This compound is also significant in microfluidic processes. For instance, it was used in the synthesis of 2,4,5-trifluorobenzoic acid via Grignard exchange and carboxylation reactions. This method demonstrated high efficiency and purity in a continuous microflow system, highlighting its application in industrial processes (Q. Deng et al., 2015).

Pharmaceutical and Biomaterial Research

In the pharmaceutical sector, ethyl 2,5-difluorobenzoylformate-related compounds have shown promise in drug delivery and therapeutic applications. For instance, Schiff's base cross-linked hydrogels for co-delivering metformin and 5-fluorouracil were formulated, offering potential in cancer treatment (Xilong Wu et al., 2016).

Catalytic and Photocatalytic Applications

The compound has been explored in catalytic processes for producing bio-based polyester monomers and other value-added derivatives from biomass, demonstrating its role in sustainable chemistry and environmental applications (Priyanka Pal and S. Saravanamurugan, 2018).

properties

IUPAC Name

ethyl 2-(2,5-difluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVVMDPRFGTZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-difluorobenzoylformate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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